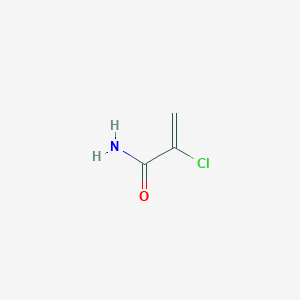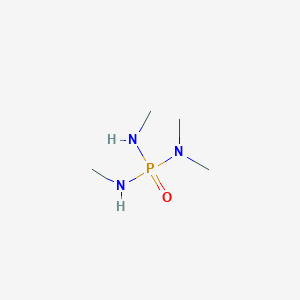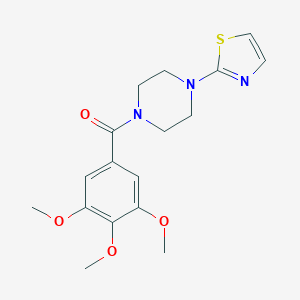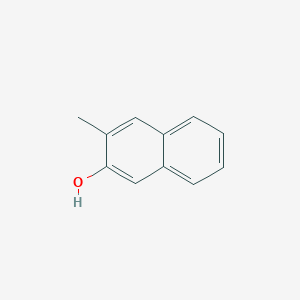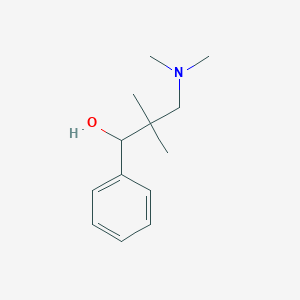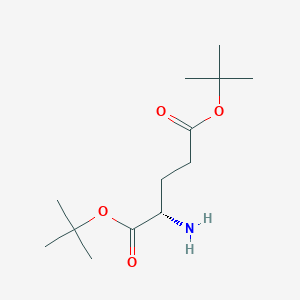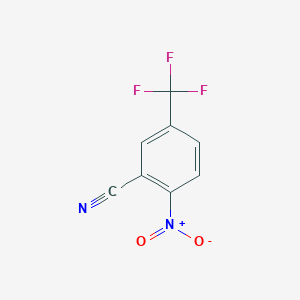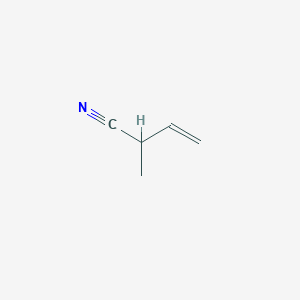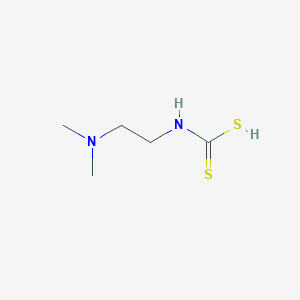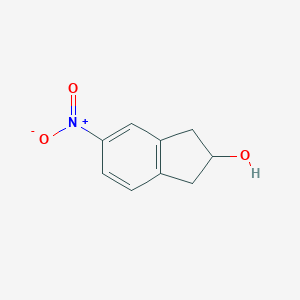
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate, also known as BI-6C9, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a muscarinic acetylcholine receptor antagonist that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate involves its ability to bind to and block muscarinic acetylcholine receptors. This results in a variety of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the modulation of neurotransmitter release, and the regulation of cardiovascular function.
Biochemische Und Physiologische Effekte
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the contraction of smooth muscle, which is important for the regulation of cardiovascular function. Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has also been shown to modulate neurotransmitter release, which is important for the regulation of the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate in lab experiments is its potency as an inhibitor of muscarinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in a variety of biological processes. However, one limitation of using Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate is that it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate. One area of interest is the development of more potent and selective muscarinic receptor antagonists, which could have important applications in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the study of the role of muscarinic receptors in the regulation of immune function, which could have important implications for the development of new immunotherapies. Finally, the development of new methods for the synthesis and purification of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate could facilitate its use in a variety of research applications.
In conclusion, Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate is a promising compound for scientific research due to its potent inhibition of muscarinic acetylcholine receptors and its variety of biochemical and physiological effects. While there are limitations to its use, there are also many potential future directions for research on this compound.
Synthesemethoden
The synthesis of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate involves the reaction of atropine with iodine and sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of muscarinic acetylcholine receptors, which are important targets for drug development in a variety of diseases. Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has also been used to study the role of muscarinic receptors in the regulation of cardiovascular function, as well as in the central nervous system.
Eigenschaften
CAS-Nummer |
17162-17-3 |
|---|---|
Produktname |
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate |
Molekularformel |
C15H9I2NaO3 |
Molekulargewicht |
514.03 g/mol |
IUPAC-Name |
sodium;3-(4-hydroxy-3,5-diiodophenyl)-2-phenylprop-2-enoate |
InChI |
InChI=1S/C15H10I2O3.Na/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10;/h1-8,18H,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
GEEDEOJNDKKSMX-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
Synonyme |
sodium 3-(4-hydroxy-3,5-diiodo-phenyl)-2-phenyl-prop-2-enoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



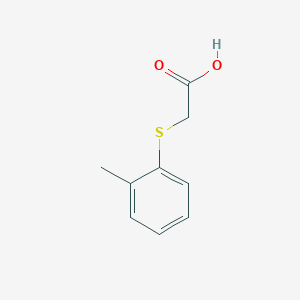
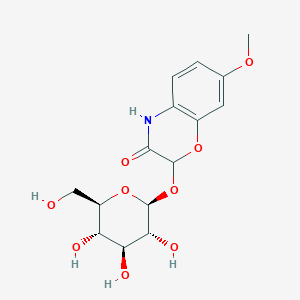
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
